2-Chloro-4-(2-hydroxyethyl)benzonitrile
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Overview
Description
2-Chloro-4-(2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group at the second position and a hydroxyethyl group at the fourth position on the benzene ring. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxyethyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloro-4-nitrobenzonitrile with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-(2-carboxyethyl)benzonitrile.
Reduction: 2-Chloro-4-(2-hydroxyethyl)benzylamine.
Substitution: 2-Amino-4-(2-hydroxyethyl)benzonitrile or 2-Mercapto-4-(2-hydroxyethyl)benzonitrile.
Scientific Research Applications
2-Chloro-4-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxyethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, while the chloro and nitrile groups can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
4-Chlorobenzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a hydroxyethyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a chloro and a hydroxyethyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,5,12H,3-4H2 |
InChI Key |
YOLOBIZABHJBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)C#N |
Origin of Product |
United States |
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